molecular formula C8H8FNO2 B12521550 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Cat. No.: B12521550
M. Wt: 169.15 g/mol
InChI Key: HOIZSLWHESBISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin.

    Amination: .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as .

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The exact mechanism of action of 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1,4-benzodioxin-7-amine

InChI

InChI=1S/C8H8FNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2

InChI Key

HOIZSLWHESBISZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)F)N

Origin of Product

United States

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